Z-Leu-gly-ome

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

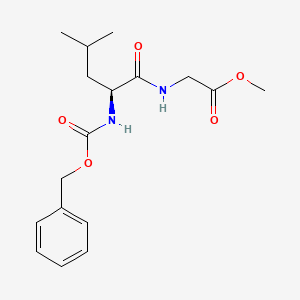

methyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNLCCIXRQPNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5084-98-0 | |

| Record name | Glycine, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contextualizing Z Leu Gly Ome Within Contemporary Peptide Science

In the landscape of modern peptide research, Z-Leu-Gly-OMe is recognized as a key building block and research intermediate. Peptides, which are short chains of amino acids linked by peptide bonds, play crucial roles in a vast array of biological processes. The chemical synthesis of peptides is a fundamental technique that allows scientists to create these molecules with specific sequences and modifications, enabling detailed investigations into their structure and function. wikipedia.org

This compound, a dipeptide composed of leucine (B10760876) and glycine (B1666218), is protected at its N-terminus by a benzyloxycarbonyl (Z) group and at its C-terminus by a methyl ester (OMe). This protection strategy is essential in peptide synthesis to control the reactivity of the amino and carboxyl groups, ensuring that peptide bonds are formed in a specific and desired sequence. bachem.commasterorganicchemistry.com The presence of these protecting groups makes this compound a stable and versatile intermediate for the synthesis of larger peptides.

Role of N Protected Methyl Ester Dipeptides As Foundational Constructs in Chemical Biology Research

Dipeptides with N-terminal protection and C-terminal methyl esterification, such as Z-Leu-Gly-OMe, are foundational constructs in the field of chemical biology. These small, well-defined molecules serve as ideal model systems for studying fundamental aspects of peptide chemistry and biology.

The N-terminal protecting group, in this case, the Z-group, prevents unwanted side reactions at the amino terminus, while the C-terminal methyl ester protects the carboxyl group. masterorganicchemistry.compeptide.com This dual protection allows for the selective activation of either end of the dipeptide, facilitating its use in stepwise peptide synthesis. Researchers can selectively deprotect one end of the molecule to add another amino acid, thereby elongating the peptide chain in a controlled manner. masterorganicchemistry.com This step-by-step approach is a cornerstone of both solution-phase and solid-phase peptide synthesis. peptide.comnih.gov

Furthermore, these protected dipeptides are instrumental in studying enzyme-substrate interactions, developing enzyme inhibitors, and creating probes to investigate biological pathways. The specific sequence of the dipeptide, in this instance, Leu-Gly, can be tailored to target particular enzymes or receptors.

Historical Development and Academic Significance of Z Protection and Methyl Esterification in Peptide Synthesis Research

The development of protecting groups revolutionized peptide synthesis, transforming it from a challenging art into a systematic science. The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first truly effective and widely applicable N-terminal protecting group. wikipedia.orgbachem.comnih.gov Its introduction marked a pivotal moment, enabling the controlled synthesis of peptides for the first time and laying the groundwork for the field of synthetic peptide chemistry. wikipedia.org The Z-group is stable under many reaction conditions but can be removed by catalytic hydrogenation, a method that generally does not affect the peptide bonds. bachem.com

Similarly, the protection of the C-terminus of an amino acid or peptide as a methyl ester has been a long-standing strategy in peptide synthesis. masterorganicchemistry.comlibretexts.org Esterification prevents the carboxyl group from reacting out of turn and allows for the purification of peptide intermediates. The methyl ester can be removed by saponification, although this method must be used with care to avoid side reactions. znaturforsch.com The combination of Z-protection at the N-terminus and methyl ester protection at the C-terminus provided a robust strategy for the synthesis of peptides in solution before the advent of solid-phase peptide synthesis. masterorganicchemistry.comnih.gov

Emerging Research Applications and Future Directions for Z Leu Gly Ome in Advanced Chemical Biology

Development of Novel Z-Leu-Gly-OMe Based Probes for Uncharacterized Enzyme Families

The specific amino acid sequence of a peptide is a primary determinant for its recognition by enzymes, particularly proteases. The Leu-Gly motif present in this compound can serve as a recognition site for various peptidases. By modifying this core structure, researchers can develop activity-based probes (ABPs) and fluorogenic substrates to identify and characterize enzyme activity within complex biological systems. nih.govstanford.edu

The fundamental principle involves replacing the methyl ester group with a reporter molecule, such as a fluorophore or a chromophore. When an enzyme cleaves the peptide bond between leucine (B10760876) and glycine (B1666218), or the amide bond linking the peptide to the reporter, a detectable signal is generated. For instance, fluorogenic substrates like Z-Gly-Gly-Leu-AMC are used to detect the chymotrypsin-like activity of the proteasome, where cleavage releases the fluorescent AMC (7-amino-4-methylcoumarin) group. medchemexpress.comechelon-inc.com Similarly, Z-Leu-Arg-Gly-Gly-MCA acts as a substrate for Isopeptidase T. peptide.co.jp

This strategy can be extended to this compound for the exploration of uncharacterized enzyme families. A library of probes based on the Z-Leu-Gly scaffold could be synthesized with various reporter tags. Screening these probes against cell lysates or purified protein fractions could reveal new enzymes that recognize the Leu-Gly sequence, providing a powerful tool for functional proteomics and drug discovery.

Table 1: Examples of Peptide-Based Enzyme Substrates

| Substrate | Target Enzyme/Activity | Application |

|---|---|---|

| Z-Gly-Gly-Leu-AMC | Proteasome (Chymotrypsin-like activity) | Measuring enzyme activity medchemexpress.comechelon-inc.com |

| Z-Leu-Arg-Gly-Gly-MCA | Isopeptidase T | Substrate for specific peptidase peptide.co.jp |

| Boc-Val-Pro-Arg-NHMec | Thrombin | Enzyme inhibition assays frontiersin.org |

Integration of this compound into Complex Poly-Peptide and Protein Total Synthesis Strategies

This compound is an ideal building block for the stepwise synthesis of larger, more complex peptides and proteins, a cornerstone of chemical biology. thieme-connect.de In solution-phase peptide synthesis, this dipeptide derivative offers two key reactive sites that can be selectively manipulated.

N-Terminus Deprotection: The benzyloxycarbonyl (Z) group can be selectively removed, typically through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), to expose the free amine of the leucine residue. tandfonline.comias.ac.in This allows for the coupling of another protected amino acid or peptide to the N-terminus.

C-Terminus Saponification: The methyl ester (OMe) can be hydrolyzed under basic conditions (saponification) to yield a free carboxylic acid. tandfonline.com This carboxyl group can then be activated (e.g., using coupling reagents like DCC/HOBt) to facilitate the formation of a peptide bond with the N-terminus of another amino acid or peptide. ias.ac.in

The use of such protected dipeptide fragments can improve solubility and coupling efficiency during the synthesis of challenging sequences, particularly those prone to aggregation. The synthesis of related peptides, such as Z-Leu-Gly-OC₂H₅ and Z-Leu-Ser-OMe, demonstrates the practical application of these methods. ias.ac.inprepchem.com This approach is crucial for creating synthetic proteins, peptide-based drugs, and other complex biomolecular structures for research and therapeutic purposes.

Advanced Research into this compound as a Template for Bio-Inspired Ligand Design

The three-dimensional structure of peptides is key to their interaction with biological targets like receptors and enzymes. This compound can serve as a structural template for the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and binding affinity. researchgate.netnih.gov

Computational modeling and structural biology can be used to analyze the binding conformation of the Leu-Gly motif in a target's active site. acs.org This information allows chemists to design new molecules where the peptide backbone or side chains are modified. For example, the peptide bond might be replaced with a more stable isostere, or the Z-group and leucine side chain could be used as a scaffold to orient functional groups that enhance binding. This approach is central to modern drug discovery, where peptide ligands are often the starting point for developing small-molecule drugs. researchgate.netnih.gov The design of semaglutide (B3030467) analogues, for instance, relies on enhancing ligand-receptor interactions based on a structural template. biorxiv.org

Investigation of this compound in Artificial Enzyme Systems and Catalysis Research

The creation of artificial enzymes, or enzyme mimics, is a rapidly growing area of research that aims to replicate the catalytic efficiency and specificity of natural enzymes using simpler, more robust systems. europa.eu Peptides are excellent building blocks for these systems due to their ability to self-assemble into defined three-dimensional structures. nih.govrsc.org

This compound possesses features that make it a candidate for incorporation into such systems. The aromatic Z-group and the hydrophobic leucine side chain can drive self-assembly through π-stacking and hydrophobic interactions, while the flexible glycine linker can provide conformational adaptability. These self-assembled structures, such as nanofibers or hydrogels, can create microenvironments that stabilize transition states and catalyze chemical reactions, mimicking the active sites of natural enzymes like hydrolases. nih.govrsc.org Researchers could incorporate this compound into co-assembly systems with catalytic residues (like histidine) or metal cofactors to create novel supramolecular catalysts for reactions like ester hydrolysis. nih.gov

Exploration of this compound in Mechanistic Studies of Peptide Assembly and Degradation Pathways

Understanding the fundamental principles of how peptides assemble into ordered structures and how they are degraded is crucial for both materials science and medicine, particularly in the context of amyloid diseases. This compound is a simplified model system for studying these complex processes. acs.org

The interplay between the hydrophobic (Z-group, Leu) and hydrophilic (peptide backbone) parts of the molecule can be systematically studied to understand the driving forces of self-assembly. researchgate.net Techniques like spectroscopy and microscopy can monitor the aggregation of this compound under various conditions, providing insight into the kinetics and thermodynamics of fibril formation.

Furthermore, this dipeptide can be used as a model substrate to study the mechanisms of enzymatic degradation. By observing how specific proteases cleave the Leu-Gly bond, researchers can better understand enzyme specificity and the factors that influence peptide stability in a biological environment. nih.gov Such studies are vital for designing peptide-based therapeutics with enhanced resistance to proteolytic degradation. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | N-Benzyloxycarbonyl-L-leucyl-glycine methyl ester |

| Z-Gly-Gly-Leu-AMC | N-Benzyloxycarbonyl-glycyl-glycyl-L-leucine-7-amido-4-methylcoumarin |

| Z-Leu-Arg-Gly-Gly-MCA | N-Benzyloxycarbonyl-L-leucyl-L-arginyl-glycyl-glycine 4-methylcoumaryl-7-amide peptide.co.jp |

| Boc-Val-Pro-Arg-NHMec | tert-Butoxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amino-4-methylcoumarin |

| GFLG | Glycyl-L-phenylalanyl-L-leucyl-glycine |

| Z-Leu-Gly-OC₂H₅ | N-Benzyloxycarbonyl-L-leucyl-glycine ethyl ester prepchem.com |

| Z-Leu-Ser-OMe | N-Benzyloxycarbonyl-L-leucyl-L-serine methyl ester ias.ac.in |

| DCC | Dicyclohexylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.